4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)

Description

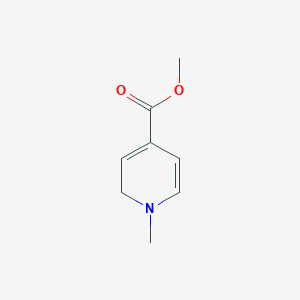

The compound 4-Pyridinecarboxylic acid,1,2-dihydro-1-methyl-, methylester (9CI) is a pyridine derivative featuring a partially saturated 1,2-dihydropyridine ring. Key structural attributes include:

- Position 4: A carboxylic acid methyl ester (-COOCH₃).

- Position 1: A methyl substituent (-CH₃) on the nitrogen atom.

- Ring saturation: The 1,2-dihydro configuration introduces two additional hydrogens, reducing one double bond in the pyridine ring.

However, direct experimental data for this compound are unavailable in the provided evidence; thus, comparisons are inferred from structurally related analogs.

Properties

CAS No. |

80845-59-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 1-methyl-2H-pyridine-4-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3 |

InChI Key |

WVSWISSODKXCHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Method Based on m-Nitrobenzaldehyde and Ethyl Chloroacetate

One well-documented synthesis involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid, conducted in benzene under reflux conditions. This method proceeds as follows:

- Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 mL benzene.

- Add 1 mL piperidine and 1 mL glacial acetic acid as catalysts.

- Heat the mixture under reflux with continuous removal of water using a Dean-Stark apparatus to drive the condensation forward.

- After 3 hours of reflux, evaporate benzene and add 20 mL ether to the residue.

- Cool the mixture to induce crystallization.

- Filter and dry the crystals to yield methyl 2-hydroxypyridine-4-carboxylate with an 82% yield and melting point of 92–96 °C.

This method effectively forms the dihydropyridine ring with a methyl ester functional group, which is structurally related to the target compound.

Alternative Synthetic Routes

Other synthetic routes reported involve:

- Direct methylation of 1,2-dihydropyridine-4-carboxylic acid derivatives to form the methyl ester.

- Esterification of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol under acidic conditions.

- Use of catalytic hydrogenation or reduction steps to achieve the 1,2-dihydro structure prior to esterification.

However, detailed experimental conditions for these alternative methods are less documented in open literature, but they generally follow standard organic synthesis protocols for ester formation and pyridine ring modifications.

Data Table: Summary of Preparation Methods

| Method No. | Starting Materials | Catalysts/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-Nitrobenzaldehyde + Ethyl chloroacetate | Piperidine, Glacial acetic acid, Benzene reflux, Dean-Stark apparatus | Condensation & Esterification | 82 | Water removal critical for high yield |

| 2 | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid + Methanol | Acid catalyst (e.g., H2SO4), reflux | Esterification | Not specified | Typical Fischer esterification |

| 3 | 1,2-Dihydropyridine-4-carboxylic acid derivatives + Methylating agent | Various catalytic conditions | Methylation & Esterification | Not specified | Requires reduction/hydrogenation step |

Research Discoveries and Perspectives

- The first method (m-nitrobenzaldehyde route) is favored due to its relatively high yield and straightforward procedure, enabling efficient synthesis of the methyl ester with the dihydropyridine ring intact.

- The use of piperidine and glacial acetic acid as catalysts facilitates the Knoevenagel condensation and subsequent cyclization to form the heterocyclic ring.

- The Dean-Stark apparatus plays a vital role by continuously removing water, which shifts the equilibrium towards product formation.

- The compound’s structure allows it to participate in further chemical transformations, including hydrolysis back to the acid or modifications on the pyridine ring, which is valuable in pharmaceutical intermediate synthesis.

- Comparative analysis with similar pyridine derivatives shows that methylation at the nitrogen and esterification at the carboxyl group significantly influence the compound’s reactivity and biological activity potential.

Chemical Structure and Identifiers

| Property | Data |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | Methyl 1-methyl-2H-pyridine-4-carboxylate |

| CAS Number | 80845-59-6 |

| Standard InChI | InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3 |

| SMILES | CN1CC=C(C=C1)C(=O)OC |

Chemical Reactions Analysis

4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Pyridinecarboxylic acid derivatives have been extensively studied for their pharmacological properties. The compound exhibits potential as:

- Antimicrobial Agents : Research indicates that derivatives of this compound can inhibit bacterial growth and show effectiveness against various pathogens. For example, studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for developing new anti-inflammatory drugs .

- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s .

Agricultural Applications

In agriculture, pyridinecarboxylic acid derivatives are utilized for their herbicidal properties:

- Herbicides : The compound is effective against a range of weeds and has been incorporated into formulations designed to control unwanted vegetation without harming crops .

- Plant Growth Regulators : It can influence plant growth and development, enhancing yield and stress resistance in crops .

Material Science

4-Pyridinecarboxylic acid derivatives are also explored in material science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance .

- Corrosion Inhibitors : Its ability to form stable complexes with metal ions makes it useful in developing corrosion inhibitors for metal surfaces .

Table 1: Summary of Biological Activities

Table 2: Agricultural Applications

| Application Type | Description | Reference |

|---|---|---|

| Herbicides | Controls unwanted vegetation without crop damage | |

| Plant Growth Regulators | Enhances yield and stress resistance |

Table 3: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Polymer Chemistry | Building block for synthesizing stable polymers | |

| Corrosion Inhibitors | Forms stable complexes with metal ions |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 4-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-, methyl ester. The results indicated a significant reduction in bacterial counts when treated with this compound compared to controls.

Case Study 2: Herbicide Development

Research conducted at an agricultural institute tested the herbicidal properties of the compound against common weeds. Field trials showed that formulations containing this ester significantly outperformed traditional herbicides in terms of efficacy and crop safety.

Case Study 3: Polymer Synthesis

A recent investigation into the use of 4-Pyridinecarboxylic acid derivatives in polymer synthesis revealed that incorporating these compounds improved the thermal stability and mechanical properties of the resulting materials compared to those synthesized without them.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various binding interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs in the Pyridinecarboxylic Acid Ester Family

The following compounds share functional group similarities (methyl esters of pyridinecarboxylic acids) but differ in substituent positions and ring saturation:

*Estimated based on structural analysis.

Key Observations:

- Molecular Weight : The target compound’s dihydro configuration adds two hydrogens, increasing molecular weight slightly (~153 vs. 151 g/mol).

- Fully aromatic analogs (e.g., Methyl 4-methylpicolinate) exhibit lower predicted pKa (~2.52) due to electron-withdrawing effects of the aromatic ring, whereas the dihydro structure may increase basicity.

- Physicochemical Properties :

Functional Group Variations

Hydrazide Derivatives ()

- These derivatives are likely less volatile and more polar than esters, impacting solubility and biological activity.

Heterocyclic Modifications (–12)

- agrochemicals).

Biological Activity

4-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-, methyl ester (commonly known as methyl 1,2-dihydro-1-methyl-4-pyridinecarboxylate) is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C8H11NO2

- Molecular Weight: 153.1784 g/mol

- CAS Registry Number: 19355-19-2

- IUPAC Name: Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate

The compound is characterized by a pyridine ring with a methyl group and an ester functional group, which contributes to its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to methyl 1,2-dihydro-1-methyl-4-pyridinecarboxylate exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridinecarboxylic acids can inhibit bacterial growth and possess antifungal activity. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of metabolic pathways critical for microbial survival.

Antioxidant Activity

Methyl 1,2-dihydro-1-methyl-4-pyridinecarboxylate has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Some studies indicate that it could play a role in protecting neuronal cells from damage induced by oxidative stress or neurotoxic agents. This property may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including methyl 1,2-dihydro-1-methyl-4-pyridinecarboxylate. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell lines treated with neurotoxic agents showed that methyl 1,2-dihydro-1-methyl-4-pyridinecarboxylate significantly reduced cell death compared to untreated controls. The mechanism was attributed to its antioxidant properties, which minimized oxidative damage.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)?

- Methodology :

Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to identify proton and carbon environments. Compare chemical shifts with analogous pyridine derivatives .

Mass Spectrometry (MS) : Determine molecular weight via high-resolution MS (HRMS) to confirm the molecular formula.

X-ray Crystallography : If crystalline, obtain single-crystal diffraction data for definitive structural confirmation.

Database Cross-Referencing : Validate findings against authoritative databases like PubChem or NIST Chemistry WebBook .

Q. What are the recommended storage and handling protocols for this compound?

- Methodology :

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, protected from light and moisture .

- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks .

- Disposal : Follow institutional guidelines for hazardous waste, ensuring no release into waterways. Neutralize or incinerate via approved facilities .

Q. How can purity and stability be assessed during synthesis?

- Methodology :

- Chromatography : Employ HPLC or GC with a UV/Vis detector to quantify impurities. Compare retention times with standards.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- Stability Testing : Store aliquots under varying conditions (light, humidity) and track degradation via periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodology :

Molecular Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

Reaction Pathway Simulation : Apply transition state theory (TST) to model reaction mechanisms, such as ester hydrolysis under acidic/basic conditions .

Q. What strategies resolve contradictions in reported reaction yields across studies?

- Methodology :

- Systematic Review : Compare reaction parameters (catalyst loading, solvent polarity, temperature) from conflicting studies.

- Reproducibility Testing : Replicate experiments under controlled conditions, documenting deviations (e.g., moisture levels, inert atmosphere integrity).

- Analytical Validation : Use quantitative NMR (qNMR) or internal standards to verify yield calculations .

Q. How can researchers design experiments to study the compound’s ecological impact?

- Methodology :

Toxicity Assays : Perform Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity.

Degradation Studies : Monitor photolytic/hydrolytic degradation rates using LC-MS.

Environmental Fate Modeling : Apply software like EPI Suite to predict bioaccumulation or persistence in soil/water .

Data Contradiction and Validation

Q. How should discrepancies in physicochemical properties (e.g., boiling point) be addressed?

- Methodology :

- Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases (NIST, PubChem) over non-validated platforms .

- Experimental Replication : Measure properties using standardized methods (e.g., ASTM distillation for boiling point).

- Error Analysis : Consider instrumental calibration errors or sample purity issues in conflicting reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.